![molecular formula C22H13Cl2N3 B2508414 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901018-00-6](/img/structure/B2508414.png)
1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazoloquinoline family, which is known for its interesting photophysical properties and potential applications in molecular sensors and organic light-emitting diodes (OLEDs). The pyrazoloquinoline core structure is a versatile building block for the construction of various functional materials due to its bright fluorescence and the ability to undergo various chemical reactions .
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives typically involves the formation of the pyrazoloquinoline core followed by various functionalization reactions. For instance, the synthesis of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives can be achieved through the reduction of nitrobenzyl-substituted pyrazolinones or by the interaction of aminobenzyl precursors with aldehydes and ketones . Although the specific synthesis of 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a fused pyrazole and quinoline ring system. This structure can be further modified by introducing various substituents, which can significantly alter the photophysical properties of the compound. For example, the introduction of amino groups at the 6-position of the pyrazoloquinoline core has been shown to affect solvatochromism, acidochromism, and solid-state fluorescence . The presence of dichlorophenyl and phenyl substituents in the compound of interest would likely influence its electronic properties and potential interactions with other molecules.
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can participate in a variety of chemical reactions, including protonation, intramolecular charge transfer, and the formation of charge-transfer complexes. The amino derivatives of pyrazoloquinoline, for example, can bind protons by the quinoline moiety, and their fluorescence can be modulated by pH changes, which can be interpreted as a logic gate response . Additionally, unexpected intramolecular cyclization and phosphonylation reactions have been observed in the synthesis of related compounds, leading to the formation of new ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are closely related to their molecular structure. These compounds exhibit strong fluorescence, which can be enhanced by analyte binding in the case of molecular sensors . The photophysical properties, such as absorption, photoluminescence, and electroluminescence, can be tuned by varying the substituents on the phenyl ring, which is crucial for the development of materials for OLED applications . The specific properties of 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline would depend on the electronic effects of the dichlorophenyl and phenyl groups and their interaction with the pyrazoloquinoline core.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoxaline derivatives, closely related to 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, have been studied for their corrosion inhibition properties. Saraswat and Yadav (2020) investigated quinoxaline derivatives as corrosion inhibitors for mild steel in an acidic medium. Their findings revealed that these compounds acted as effective mixed-type inhibitors, showcasing high corrosion inhibition efficiencies (Saraswat & Yadav, 2020).
Optical Properties
The optical properties of pyrazolo[4,3-c]quinoline derivatives have been a subject of significant research. Khachatryan et al. (2006) synthesized and studied the solution absorption and emission spectra of various derivatives, providing insights into their potential use in materials science and photonics (Khachatryan, Boszczyk & Tomasik, 2006).
Structural and Optical Properties of Thin Films
Zeyada, El-Nahass, and El-Shabaan (2016) explored the structural and optical properties of pyrazoloquinoline derivative thin films. They found that these compounds displayed promising characteristics for applications in nanotechnology and materials science (Zeyada, El-Nahass & El-Shabaan, 2016).
Electrochemical Analysis and Quantum Chemical Simulations
Koścień et al. (2003) conducted experimental studies and quantum chemical simulations on pyrazolo[3,4-b]quinoline derivatives. Their research focused on the absorption spectra of these compounds, providing valuable insights into their chemical properties and potential applications in various scientific fields (Koścień et al., 2003).
Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication
The photovoltaic properties of pyrazoloquinoline derivatives have been studied by Zeyada, El-Nahass, and El-Shabaan (2016). Their research highlighted the potential of these compounds in the development of photodiodes and other electronic devices (Zeyada, El-Nahass & El-Shabaan, 2016).
Organic Light Emitting Diode (OLED) Applications
Danel et al. (2009) synthesized pyrazolo[3,4-b]quinoline derivatives and explored their spectral properties, including absorption, photoluminescence, and electroluminescence. This research is significant for the development of materials used in OLED technology (Danel et al., 2009).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Based on its chemical structure, it is likely to have good lipophilicity and membrane permeability, which could potentially lead to good bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .
Zukünftige Richtungen
The study of quinoline and pyrazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research could focus on synthesizing and testing derivatives of “1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” to explore their potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3/c23-18-11-10-15(12-19(18)24)27-22-16-8-4-5-9-20(16)25-13-17(22)21(26-27)14-6-2-1-3-7-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIAXXLJMZNSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

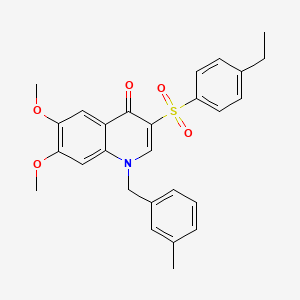
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2508335.png)
![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2508336.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2508337.png)

![3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2508340.png)
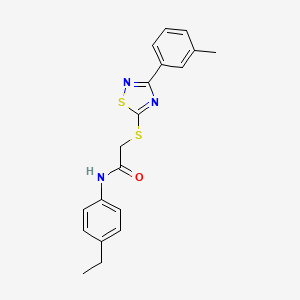

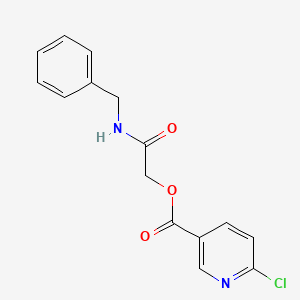


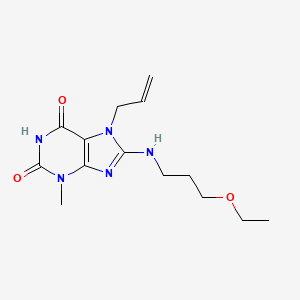
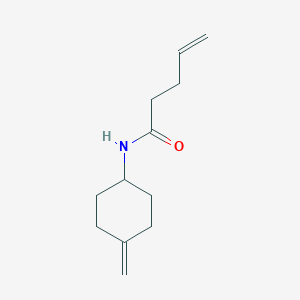
![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)